molecular formula C19H18FN3O3S2 B2962467 N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide CAS No. 941892-92-8

N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2962467
CAS No.: 941892-92-8
M. Wt: 419.49
InChI Key: ZRGGCBIFZDDCIV-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H18FN3O3S2 and its molecular weight is 419.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Research has delved into the synthesis of derivatives related to N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide, aiming at developing compounds with potential antimicrobial and antibacterial activities. Studies like those conducted by Patel and Agravat (2007, 2009) focused on synthesizing new pyridine derivatives incorporating benzothiazole and sulfonamide moieties to examine their antimicrobial properties. These efforts underscore the importance of the compound and its derivatives in exploring new therapeutic agents against bacterial and fungal infections (Patel & Agravat, 2007); (Patel & Agravat, 2009).

Antimicrobial Activity

The antimicrobial activity of compounds derived from this compound has been a significant area of study. Research by Anuse et al. (2019) on substituted 2-aminobenzothiazoles derivatives revealed promising antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in combating resistant bacterial strains. This research highlights the compound's relevance in addressing global health challenges posed by antimicrobial resistance (Anuse et al., 2019).

Pharmacological Applications

Further extending the scope of research, studies have explored the pharmacological potential of this compound derivatives. The synthesis and evaluation of these compounds for biological activities, such as antipsychotic effects, highlight the broader implications of the compound in developing new therapeutic agents. For instance, Yang et al. (2016) synthesized benzamides as potential multireceptor antipsychotics, emphasizing the compound's versatility in targeting multiple receptors, which could lead to novel treatments for psychiatric disorders (Yang et al., 2016).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c20-14-5-7-15(8-6-14)28(25,26)23-11-9-13(10-12-23)18(24)22-19-21-16-3-1-2-4-17(16)27-19/h1-8,13H,9-12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGGCBIFZDDCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.